8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The exact mass of the compound this compound is 300.13347377 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
8-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-8-6-9-10(17-8)11(16-7-15-9)20-4-2-14(3-5-20)12(21)18-13(22)19-14/h6-7,17H,2-5H2,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMSNTUHXQAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC4(CC3)C(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirohydantoin class of compounds, which have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H16N6O2
- Molecular Weight : 300.32 g/mol
- IUPAC Name : 8-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Research indicates that compounds within the spirohydantoin class act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes play a critical role in cellular oxygen sensing and are implicated in various physiological processes including erythropoiesis (red blood cell production) and angiogenesis (formation of new blood vessels) .
1. Erythropoietin Regulation
Studies have shown that spirohydantoins can significantly upregulate erythropoietin (EPO) levels in vivo. This upregulation can be beneficial in treating conditions characterized by anemia. The compound's efficacy as a short-acting PHD inhibitor has been demonstrated across multiple preclinical species .
2. Antitumor Activity
The compound has been evaluated for its antitumor properties. Research into similar pyrrolo[3,2-d]pyrimidine derivatives has indicated potential inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of the compound. In vitro studies on human erythrocytes revealed moderate hemolytic activity with an effective concentration (EC50) indicating that while it has biological activity, it must be used cautiously to avoid cytotoxic effects .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications:
-
Anticancer Activity :
- Similar compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine can exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
- Kinase Inhibition :
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes critical to cellular pathways. For instance, it could interfere with metabolic pathways by modulating enzyme activity, which is crucial for developing drugs targeting metabolic disorders .
Biochemical Pathways
Understanding the biochemical pathways affected by this compound is essential for elucidating its mechanisms of action:
- Cell Cycle Regulation : Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.
- Angiogenesis : By inhibiting VEGFR2, the compound could prevent the formation of new blood vessels that tumors need for growth.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione:
- Cytotoxicity Studies :
- Mechanistic Studies :
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Potential to inhibit tumor growth and induce apoptosis in cancer cells |
| Kinase Inhibition | Interaction with CDK2 and VEGFR2 affecting cell cycle and angiogenesis |
| Enzyme Inhibition | Possible inhibition of key enzymes affecting metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
